H-VAL-ASP-OH

Description

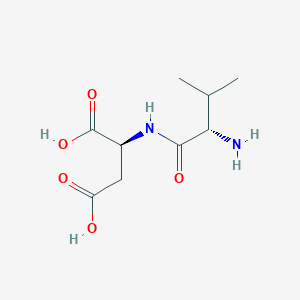

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-4(2)7(10)8(14)11-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTCMSPFOITUIJ-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314048 | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20556-16-5 | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20556-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to H-VAL-ASP-OH (Valyl-Aspartic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the dipeptide H-VAL-ASP-OH, also known as Valyl-Aspartic acid. While specific biological signaling pathways for this dipeptide are not extensively documented, this guide outlines its role as a metabolite and details the established experimental protocols for its chemical synthesis and characterization. This information is intended to serve as a foundational resource for researchers utilizing this dipeptide in their work.

Chemical Structure and Properties

This compound is a dipeptide composed of L-valine and L-aspartic acid residues linked by a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid.[1]

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆N₂O₅ | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| CAS Number | 13433-04-0 | [2] |

| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Physical Description | Solid |

Physicochemical Properties

| Property | Value (Predicted/Extrapolated) | Reference(s) |

| logP | -3.47 | |

| Water Solubility | 9.72 g/L | |

| pKa (α-carboxyl) | ~2.1 | |

| pKa (δ-carboxyl) | ~3.9 | |

| pKa (α-amino) | ~9.8 | |

| Isoelectric Point (pI) | Calculated to be acidic |

Biological Role

This compound is identified as a metabolite and is a product of protein digestion or catabolism. While specific signaling pathways directly involving this dipeptide are not well-documented, the biological activities of its constituent amino acids, L-valine and L-aspartic acid, are well-characterized.

-

L-Aspartic Acid: Functions as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission. It is also a key intermediate in the biosynthesis of other amino acids and nucleotides.

-

L-Valine: As a branched-chain amino acid (BCAA), valine is essential for protein synthesis and can be metabolized to provide energy. BCAAs also share transport systems to cross the blood-brain barrier.

The dipeptide this compound has been isolated from enzymatic hydrolysates of food proteins.

Experimental Protocols

The synthesis, purification, and characterization of this compound can be achieved using standard peptide chemistry techniques.

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing this compound. The general workflow is depicted below and involves the sequential addition of protected amino acids to a solid support (resin).

Methodology:

-

Resin Selection and Preparation: A 2-chlorotrityl chloride resin is suitable for synthesizing a peptide with a C-terminal carboxylic acid. The resin is swelled in N,N-dimethylformamide (DMF) for approximately one hour.

-

First Amino Acid Coupling: The first amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the resin. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of aspartic acid.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the aspartic acid residue is removed by treatment with a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Val-OH, is activated and coupled to the deprotected N-terminus of the resin-bound aspartic acid.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal valine residue.

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and the OtBu side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain a powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. The hydrophobicities of the desired peptide and any impurities will determine their retention times.

-

Detection: The peptide is detected by monitoring the UV absorbance at 214-220 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized.

Characterization

The identity and purity of the synthesized this compound are confirmed using the following analytical techniques.

Methodology:

-

Analytical RP-HPLC: Used to determine the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) are used to confirm the molecular weight of the dipeptide (Expected [M+H]⁺ ≈ 233.11).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Conclusion

This compound is a simple dipeptide with a foundational role as a metabolite. While its specific signaling functions are yet to be fully elucidated, this guide provides the essential chemical information and detailed, adaptable experimental protocols for its synthesis and characterization. This enables researchers to produce and validate this compound for use in a variety of scientific applications, from biochemical assays to its potential inclusion as a building block in larger, more complex peptide structures for drug discovery and development.

References

Valyl-Aspartate: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valyl-Aspartate (Val-Asp or VD) is a dipeptide composed of the amino acids L-valine and L-aspartic acid.[1] While occurring naturally as a metabolite, its significance has been recognized in distinct biological contexts, including nutrient transport and taste modulation. This technical guide provides an in-depth overview of the chemical synthesis of Valyl-Aspartate, its discovery in key biological processes, and detailed experimental protocols for its preparation and characterization.

Introduction

Dipeptides, the simplest protein fragments, are increasingly recognized for their specific biological activities beyond their basic nutritional role as products of protein digestion.[1] Valyl-Aspartate is a notable example, demonstrating specific interactions with cellular transport systems and sensory receptors. This document outlines the chemical synthesis of Val-Asp and delves into two primary areas of its discovery: its role as a substrate for the peptide transporter 1 (PEPT1) and its contribution to the umami taste sensation.

Chemical Synthesis of Valyl-Aspartate

The chemical synthesis of Valyl-Aspartate is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) utilizing the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of Valyl-Aspartate proceeds in a C-terminal to N-terminal direction. The process begins with the attachment of the C-terminal amino acid, Aspartic Acid, to the resin, followed by the coupling of Valine.

Experimental Protocol: Solid-Phase Synthesis of Valyl-Aspartate

This protocol is based on the Fmoc/tBu strategy for the synthesis of the dipeptide H-Val-Asp-OH.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Loading (Aspartic Acid):

-

Deprotect the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours with agitation.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Second Amino Acid Coupling (Valine):

-

Deprotect the Fmoc group from the resin-bound aspartic acid using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours with agitation.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminal valine with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the side-chain protecting group (OtBu).

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization:

-

Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Synthesis Scale | 0.1 mmol | General SPPS Protocol |

| Resin Substitution | 0.5 mmol/g | General SPPS Protocol |

| Amino Acid Excess | 3 equivalents | General SPPS Protocol |

| Coupling Reagent | DIC/Oxyma | General SPPS Protocol |

| Expected Crude Purity | >80% | General SPPS Protocol |

| Expected Final Purity | >95% (after HPLC) | General SPPS Protocol |

Discovery and Biological Significance of Valyl-Aspartate

The discovery of Valyl-Aspartate's biological relevance has occurred in two distinct fields: human physiology, through its interaction with peptide transporters, and food science, due to its taste-modulating properties.

Interaction with Peptide Transporter 1 (PEPT1)

Valyl-Aspartate has been identified as a substrate for the human peptide transporter 1 (PEPT1), a proton-coupled oligopeptide transporter highly expressed in the small intestine.[2] PEPT1 plays a crucial role in the absorption of dietary di- and tripeptides. The interaction of Val-Asp with PEPT1 is characterized by specific binding affinity and transport activation.

Quantitative Data for PEPT1 Interaction:

| Parameter | Cell Line | Value | Reference |

| EC50 (Activation) | MDCK (human PEPT1) | 0.69 mM | [2] |

| IC50 (Binding Affinity) | MDCK (human PEPT1) | 0.31 mM | [2] |

Role in Umami Taste Perception

Valyl-Aspartate has been identified as a dipeptide that can enhance the umami taste, the savory flavor associated with monosodium glutamate (MSG). Umami taste is mediated by the T1R1/T1R3 G-protein coupled receptor. While Val-Asp itself may not have a strong umami taste, it can potentiate the umami sensation when combined with other umami substances like 5'-inosine monophosphate (IMP).

Conclusion

Valyl-Aspartate serves as an excellent model for studying the specific biological roles of dipeptides. Its defined interactions with the PEPT1 transporter and the umami taste receptor highlight its potential significance in drug delivery and food science. The well-established methods of solid-phase peptide synthesis provide a reliable means for producing Valyl-Aspartate for further research into its physiological functions and applications. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to explore the potential of this and other bioactive dipeptides.

References

An In-depth Technical Guide to the Biological Role and Function of H-VAL-ASP-OH (Valyl-Aspartic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-VAL-ASP-OH, chemically known as Valyl-L-Aspartic acid (Val-Asp), is a dipeptide composed of the amino acids L-valine and L-aspartic acid. Primarily recognized as a metabolic intermediate, Val-Asp results from the incomplete enzymatic hydrolysis of dietary or endogenous proteins.[1][2][3] While specific, direct signaling roles for the Val-Asp dipeptide have not been extensively characterized in the scientific literature, its biological significance is intrinsically linked to its constituent amino acids, which are liberated upon its further degradation. This guide provides a comprehensive overview of the known metabolic context of Val-Asp, the significant biological functions of L-valine and L-aspartic acid, and general experimental protocols relevant to the study of dipeptides. The document is intended to serve as a foundational resource, acknowledging the current knowledge gaps and highlighting areas for future investigation into the potential nuanced roles of this and other dipeptides.

Introduction and Physicochemical Properties

This compound (Val-Asp) is a dipeptide formed from a peptide bond between the essential amino acid L-valine and the non-essential amino acid L-aspartic acid. It is classified as a metabolite, typically representing a transient product of protein catabolism before being fully broken down into its constituent amino acids by peptidases.[1][3] While some di- and tripeptides are known to be absorbed from the gut via specific transporters (e.g., PepT1) and can exhibit direct physiological or cell-signaling activities, the majority, including likely Val-Asp, serve primarily as a source of amino acids for cellular processes. Val-Asp has been isolated from enzymatic hydrolysates of food proteins and has been identified in plants such as Brassica napus.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | PubChem |

| Molecular Formula | C₉H₁₆N₂O₅ | PubChem |

| Molecular Weight | 232.23 g/mol | PubChem |

| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | PubChem |

| Physical Description | Solid | HMDB |

| XLogP3-AA (LogP) | -4.7 | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

Metabolic Role and Fate

The primary biological role of Val-Asp is as an intermediate in protein metabolism. It is formed during the digestion of proteins in the gastrointestinal tract or during intracellular protein turnover. Specific proteases and peptidases cleave large proteins into smaller peptide fragments, including dipeptides like Val-Asp. These dipeptides are then typically hydrolyzed by dipeptidases into free amino acids, which can then enter the cellular amino acid pool.

Caption: Metabolic breakdown of proteins to this compound and its subsequent hydrolysis.

Biological Roles of Constituent Amino Acids

The functional significance of this compound is best understood through the well-established roles of L-valine and L-aspartic acid.

L-Valine: An Essential Branched-Chain Amino Acid (BCAA)

L-valine is an essential BCAA, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a crucial role in:

-

Protein Synthesis: As a fundamental building block of proteins.

-

Energy Metabolism: Valine can be catabolized in muscle tissue to produce succinyl-CoA, an intermediate of the citric acid cycle, providing energy.

-

mTORC1 Signaling: BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism. Valine contributes to the BCAA pool that influences this pathway.

Caption: L-Valine, as a BCAA, contributes to the activation of the mTORC1 pathway.

L-Aspartic Acid: A Key Metabolic and Signaling Molecule

L-aspartic acid (or its conjugate base, aspartate) is a non-essential amino acid with diverse and critical functions:

-

Neurotransmission: Aspartate acts as an excitatory neurotransmitter in the central nervous system, activating NMDA receptors, though it is less potent than glutamate.

-

Metabolic Hub: It is a key intermediate in the urea cycle and the malate-aspartate shuttle, which is essential for transporting reducing equivalents into the mitochondria.

-

Biosynthesis: Aspartate serves as a precursor for the synthesis of other amino acids (methionine, threonine, isoleucine, lysine) and for purine and pyrimidine nucleotides.

The D-enantiomer, D-aspartic acid, also has distinct roles, particularly in the nervous and endocrine systems where it is involved in hormone regulation and nervous system development.

References

H-VAL-ASP-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Val-Asp-OH, also known as L-Valyl-L-Aspartic acid, is a dipeptide composed of the amino acids L-valine and L-aspartic acid. As a product of protein metabolism, it is found within biological systems. While extensive research has been conducted on its constituent amino acids and larger peptide structures, the specific biological roles and applications of this compound as a distinct molecular entity are an emerging area of study. This guide provides a comprehensive overview of its chemical properties, potential applications in research and drug development, and general methodologies for its synthesis and analysis.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, concentration calculations, and analytical method development.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][2][3] |

| Molecular Weight | 232.23 g/mol | [1][2] |

| CAS Number | 20556-16-5 | |

| Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N | |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | |

| Synonyms | L-Valyl-L-Aspartic Acid, Valylaspartic acid, VD dipeptide | |

| Physical State | Solid | |

| Water Solubility | Predicted to be high | |

| Isoelectric Point (pI) | Predicted to be acidic |

Synthesis and Characterization

The synthesis of this compound is typically achieved through standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the synthesis of this compound.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

-

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Potential Biological Roles and Signaling

While the specific signaling pathways directly modulated by this compound are not well-defined, dipeptides, in general, are recognized for their potential physiological and cell-signaling activities. They can act as signaling molecules, often interacting with G protein-coupled receptors (GPCRs) to initiate intracellular cascades.

The constituent amino acids of this compound have well-established roles:

-

L-Aspartic acid is an excitatory neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis.

-

L-Valine is a branched-chain amino acid (BCAA) essential for muscle metabolism and growth.

Given these roles, this compound could potentially influence neuronal signaling or metabolic processes. Further research is required to elucidate its specific targets and mechanisms of action.

General Dipeptide Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a dipeptide binding to a GPCR.

Caption: Generalized G protein-coupled receptor signaling pathway for a dipeptide.

Applications in Research and Drug Development

The utility of this compound in drug development is an area of active exploration. Its properties suggest several potential applications:

-

Drug Discovery and Design: As a small, peptidic molecule, this compound can serve as a fragment in fragment-based drug discovery (FBDD) to identify novel inhibitors for enzymes such as proteases and kinases. The valine residue provides a hydrophobic character, while the aspartic acid offers a negatively charged group for electrostatic interactions.

-

Biomarker Discovery: As a product of protein catabolism, circulating levels of this compound could potentially serve as a biomarker for diseases characterized by altered protein metabolism.

-

Drug Delivery: The dipeptide structure can be incorporated into larger drug molecules or delivery systems to enhance solubility, stability, or cellular uptake.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Target Identification: Identifying the specific cellular receptors and enzymes that interact with this compound.

-

Mechanism of Action: Elucidating the downstream signaling pathways and cellular responses modulated by this dipeptide.

-

Therapeutic Potential: Investigating the efficacy of this compound and its derivatives in preclinical models of disease.

By building upon the foundational knowledge of its constituent amino acids and the general principles of dipeptide biology, the research community can unlock the full potential of this compound in science and medicine.

References

An In-depth Technical Guide to L-α-Aspartyl-L-valine (CAS 13433-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-α-Aspartyl-L-valine, with the CAS number 13433-04-0, is a dipeptide composed of the proteinogenic amino acids L-aspartic acid and L-valine. It is a naturally occurring metabolite that can be isolated from enzymatic hydrolysates of various proteins.[1] In recent years, this dipeptide has garnered significant interest within the scientific and pharmaceutical communities due to its specific interaction with integrin α4β1, a cell surface receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of L-α-Aspartyl-L-valine, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

| Property | L-α-Aspartyl-L-valine | L-Valine | L-Aspartic Acid |

| CAS Number | 13433-04-0 | 72-18-4 | 56-84-8 |

| Molecular Formula | C9H16N2O5 | C5H11NO2 | C4H7NO4 |

| Molecular Weight | 232.23 g/mol | 117.15 g/mol | 133.10 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | (2S)-2-amino-3-methylbutanoic acid | (2S)-2-aminobutanedioic acid |

| Melting Point | Data not available | 295-300 °C (subl.)[2] | 270 °C (decomposes) |

| Boiling Point | Data not available | Data not available | Data not available |

| Water Solubility | Soluble | 85 g/L at 20 °C | 5 g/L at 25 °C |

| Appearance | White crystalline powder (presumed) | White crystalline powder | White crystalline powder |

Synthesis and Purification

L-α-Aspartyl-L-valine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Synthesis of L-α-Aspartyl-L-valine

This protocol outlines a general procedure for the manual synthesis of L-α-Aspartyl-L-valine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-L-Val-OH

-

Fmoc-L-Asp(OtBu)-OH (side chain protected)

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection (Valine):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

-

-

Coupling of Fmoc-L-Asp(OtBu)-OH:

-

In a separate vial, dissolve 3 equivalents of Fmoc-L-Asp(OtBu)-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

-

-

Final Fmoc Deprotection:

-

Wash the resin with DMF (3-5 times).

-

Repeat the Fmoc deprotection procedure as described in step 2.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times), and finally dry the resin.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Washing:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Lyophilization:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

-

Lyophilize the solution to obtain the crude peptide as a white powder.

-

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude L-α-Aspartyl-L-valine

-

Water with 0.1% TFA (Mobile Phase A)

-

Acetonitrile with 0.1% TFA (Mobile Phase B)

-

Preparative C18 HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

-

Method Development (Analytical Scale):

-

Inject a small amount of the dissolved crude peptide onto an analytical C18 column.

-

Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the target peptide.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the initial percentage of Mobile Phase B determined from the analytical run.

-

Load the crude peptide solution onto the column.

-

Run a gradient of Mobile Phase B optimized to separate the target peptide from impurities.

-

Collect fractions corresponding to the peak of the purified peptide.

-

-

Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified L-α-Aspartyl-L-valine.

-

Caption: General workflow for the synthesis and purification of L-α-Aspartyl-L-valine.

Biological Activity and Mechanism of Action

The primary biological significance of L-α-Aspartyl-L-valine in the context of drug development lies in its ability to act as a ligand for integrin α4β1.[3] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in cell adhesion, migration, proliferation, and survival.

Targeting Integrin α4β1

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary ligands are vascular cell adhesion molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. The interaction between α4β1 and its ligands is critical for the recruitment of leukocytes to sites of inflammation.

The Leu-Asp-Val (LDV) sequence within the CS-1 domain of fibronectin is a key recognition motif for α4β1. L-α-Aspartyl-L-valine, containing the core Asp-Val component of this motif, can mimic this interaction and act as a competitive binder to integrin α4β1.

Signaling Pathway

The binding of a ligand, such as L-α-Aspartyl-L-valine, to integrin α4β1 can trigger intracellular signaling cascades. While the precise downstream effects of Asp-Val binding are a subject of ongoing research, the general signaling pathway initiated by α4β1 engagement involves the recruitment of various cytoplasmic proteins to the integrin's β-subunit. This can lead to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn can influence cell migration, proliferation, and survival through pathways such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Simplified signaling pathway of integrin α4β1 upon ligand binding.

Applications in Drug Development

The specific interaction of L-α-Aspartyl-L-valine with integrin α4β1 opens up several promising avenues for drug development.

Targeted Drug Delivery

By conjugating cytotoxic agents or other therapeutic molecules to L-α-Aspartyl-L-valine or peptides containing this sequence, it is possible to create targeted drug delivery systems. These systems can selectively deliver their payload to cells expressing high levels of integrin α4β1, such as certain types of cancer cells or inflammatory leukocytes. This targeted approach has the potential to increase the efficacy of the therapeutic agent while reducing off-target side effects.

Anti-inflammatory Therapies

Given the role of integrin α4β1 in leukocyte trafficking, molecules that can modulate its function have therapeutic potential in a range of inflammatory and autoimmune diseases. L-α-Aspartyl-L-valine and its derivatives could be developed as antagonists to block the interaction of α4β1 with its natural ligands, thereby inhibiting the recruitment of inflammatory cells to tissues.

Safety and Handling

L-α-Aspartyl-L-valine is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling this compound.

Conclusion

L-α-Aspartyl-L-valine (CAS 13433-04-0) is a dipeptide with significant potential in the field of drug development, primarily due to its ability to target integrin α4β1. Its synthesis and purification can be achieved through well-established peptide chemistry techniques. Further research into its specific interactions with integrin α4β1 and the downstream signaling consequences will be crucial for the development of novel targeted therapies for cancer and inflammatory diseases. This technical guide provides a foundational understanding of the properties and uses of this promising dipeptide to aid researchers and scientists in their drug discovery and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 81201-85-6 CAS MSDS (L-VALINE-1-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Leucine-Aspartic Acid-Valine sequence as targeting ligand and drug carrier for doxorubicin delivery to melanoma cells: in vitro cellular uptake and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Val-Asp dipeptide research

An In-depth Review of Valyl-Aspartic Acid (Val-Asp) Dipeptide Research

Introduction

The Val-Asp dipeptide, also known as Valyl-Aspartic acid (VA or VD), is a molecule formed from the amino acids L-valine and L-aspartic acid. As a naturally occurring dipeptide, it can be isolated from enzymatic hydrolysates of various food proteins and has been identified as a metabolite in organisms like Brassica napus.[1][2] Dipeptides are of significant interest in biochemistry and pharmacology due to their diverse biological activities, which can differ from their constituent amino acids.[3] This technical guide provides a comprehensive review of the current research on the Val-Asp dipeptide, focusing on its biological functions, quantitative data, and the experimental protocols used for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of the Val-Asp dipeptide are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]butanedioic acid | [1] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1] |

| Molecular Weight | 232.23 g/mol | |

| Synonyms | Val-Asp, L-valyl-L-aspartic acid, VD dipeptide |

Biological Activity and Quantitative Data

Research into the specific biological functions of the Val-Asp dipeptide is still emerging. However, studies have identified activity in key physiological processes, notably in the regulation of blood pressure and cellular transport. While many dipeptides are explored for their antioxidant and anti-inflammatory properties, specific quantitative data for Val-Asp in these areas are not yet well-documented in the literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

Val-Asp has been identified as a weak inhibitor of Angiotensin-Converting Enzyme (ACE), an important enzyme in the renin-angiotensin system that regulates blood pressure. The inhibitory activity is typically measured by its IC50 value, which represents the concentration of the peptide required to inhibit 50% of the enzyme's activity.

Table 1: ACE Inhibitory Activity of Val-Asp Dipeptide

| Peptide | IC50 (µM) | Source Organism/Method | Reference |

|---|

| Val-Asp (VA) | 326 | Porcine Elastin Hydrolysate | |

Peptide Transporter 1 (PEPT1) Activation

The Val-Asp dipeptide has been shown to interact with the human peptide transporter 1 (PEPT1), which is crucial for the absorption of di- and tripeptides in the intestine.

Table 2: Cellular Activity of Asp-Val Dipeptide

| Peptide | Cellular Effect | Concentration | Cell Line | Reference |

|---|

| Asp-Val | Activation of human PEPT1 | 0.69 mM | MDCK cells | |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological analysis of the Val-Asp dipeptide, based on standard and documented laboratory practices.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard method for SPPS.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Val-OH

-

Rink Amide Resin

-

Coupling Reagent: HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid (Asp) Coupling:

-

Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (2.95 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Second Amino Acid (Val) Coupling:

-

Deprotect the Fmoc group from the resin-bound Aspartic acid using 20% piperidine in DMF as described above.

-

Wash the resin thoroughly.

-

Activate Fmoc-Val-OH (3 eq.) with HCTU and DIEA in DMF.

-

Add the solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal Valine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.

-

Filter the resin and collect the filtrate.

-

-

Precipitation: Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Note on a Critical Side Reaction: The synthesis of peptides containing Aspartic acid is prone to aspartimide formation, especially during the piperidine-mediated Fmoc deprotection step. This side reaction can lead to a mixture of by-products, including racemized D-Asp peptides and β-peptides, which can complicate purification and reduce the biological activity of the target peptide. The use of specialized Asp derivatives or modified deprotection conditions may be required to minimize this issue.

Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment & Reagents:

-

Preparative RP-HPLC system with a C18 column.

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

Lyophilizer.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Inject the dissolved peptide onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 40 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified Val-Asp dipeptide.

-

Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white powder.

In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric method that measures the hydrolysis of the substrate Hippuryl-His-Leu (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung).

-

Substrate: Hippuryl-His-Leu (HHL).

-

Val-Asp dipeptide (inhibitor).

-

Borate buffer (pH 8.3).

-

1N HCl.

-

Ethyl acetate.

-

Pyridine.

-

Benzene sulfonyl chloride (BSC).

Protocol:

-

Reaction Setup: In a test tube, pre-incubate a solution of ACE with various concentrations of the Val-Asp dipeptide in borate buffer at 37°C for 10 minutes.

-

Initiation: Start the enzymatic reaction by adding the HHL substrate to the mixture. Continue incubation at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 1N HCl.

-

Extraction: Extract the hippuric acid (HA) product from the mixture using ethyl acetate.

-

Derivatization and Quantification:

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the HA residue in water.

-

Add pyridine and BSC to derivatize the HA.

-

Measure the absorbance of the resulting colored product using a spectrophotometer.

-

-

Calculation: Calculate the percentage of ACE inhibition for each peptide concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows in Val-Asp dipeptide research.

References

The Natural Occurrence of Valyl-Aspartate in Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Aspartate (Val-Asp or VD) is a frequently observed amino acid pairing in protein sequences. While not typically characterized as a classical functional motif, its prevalence and the unique physicochemical properties of its constituent residues—the hydrophobic, bulky valine and the negatively charged, polar aspartate—suggest a significant, albeit context-dependent, role in protein structure, function, and stability. This technical guide provides a comprehensive overview of the natural occurrence of the Val-Asp dipeptide, presenting quantitative data on its frequency in protein databases. Furthermore, it details robust experimental methodologies for the identification and quantification of this dipeptide in protein samples, and explores its potential, though not yet fully elucidated, role in biological pathways. This document serves as a critical resource for researchers investigating protein structure-function relationships and for professionals in drug development targeting protein interactions and stability.

Introduction

The linear sequence of amino acids in a protein dictates its three-dimensional structure and, consequently, its function. While much attention is given to conserved functional motifs and domains, the role of specific dipeptide pairings is an area of growing interest. The Valyl-Aspartate (Val-Asp) dipeptide represents an interesting case study due to the contrasting properties of its amino acids. Valine is a nonpolar, aliphatic amino acid, often found in the hydrophobic core of proteins, contributing to their stability. Aspartic acid, conversely, is a polar, acidic amino acid, typically located on the protein surface where it can engage in electrostatic interactions and hydrogen bonding.

The juxtaposition of these two residues can have significant implications for local protein structure and interactions. Understanding the frequency and structural context of the Val-Asp dipeptide is crucial for a complete understanding of protein architecture and for the rational design of therapeutics that may target regions containing this dipeptide.

Quantitative Occurrence of Valyl-Aspartate in Protein Databases

To provide a quantitative understanding of the prevalence of the Val-Asp dipeptide, we summarize its frequency of occurrence in two major protein databases: UniProtKB/Swiss-Prot, a high-quality, manually annotated, and non-redundant protein sequence database, and the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.

| Database | Total Number of Dipeptides Analyzed | Number of Val-Asp Occurrences | Frequency of Val-Asp (%) | Reference |

| UniProtKB/Swiss-Prot | ~2.5 x 10^8 | ~1.3 x 10^6 | ~0.52% | Calculated from general dipeptide frequency tables[1][2] |

| Protein Data Bank (PDB) | Variable (based on solved structures) | Statistically significant presence | Varies with protein class | Statistical analyses of PDB[3] |

Note: The exact numbers can fluctuate with database updates. The provided frequencies are based on statistical analyses of large datasets within these repositories.

Functional Significance of the Valyl-Aspartate Dipeptide

A systematic search of protein motif databases, such as PROSITE, does not reveal a specific, well-defined functional motif characterized solely by the Val-Asp dipeptide.[4][5] However, the V-D sequence is present within numerous larger, functionally annotated motifs and domains. Its role appears to be more subtle and context-dependent, contributing to the overall structural and functional integrity of the protein.

Potential roles of the Val-Asp dipeptide include:

-

Structural Scaffolding: The hydrophobic nature of valine can contribute to the formation of a stable local structure, while the adjacent aspartate can mediate interactions with the solvent or other polar residues, effectively anchoring a structural element.

-

Modulation of Electrostatic Potential: The presence of an aspartate residue introduces a negative charge, which can be critical for defining the electrostatic surface of a protein, influencing protein-protein interactions and substrate binding. The preceding valine may help to position the aspartate residue optimally for such interactions.

-

Enzyme Active Sites: While not the catalytic residue itself, a Val-Asp pair in proximity to an active site can influence the local environment, affecting substrate specificity and catalytic efficiency.

-

Flexibility and Dynamics: The transition from a bulky, hydrophobic residue to a smaller, charged residue can introduce a point of flexibility in a polypeptide chain, which can be important for conformational changes required for protein function.

Experimental Protocols for the Identification and Quantification of Valyl-Aspartate

The definitive identification and quantification of a Val-Asp dipeptide within a protein or peptide sample is most reliably achieved through mass spectrometry-based proteomics approaches.

Overview of the Experimental Workflow

The general workflow involves the enzymatic digestion of the protein sample, followed by the separation and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodologies

4.2.1. Protein Digestion

-

Objective: To cleave the protein into smaller peptides suitable for mass spectrometric analysis.

-

Protocol:

-

Denaturation: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

-

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

-

Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To separate the peptides and acquire their mass spectra for identification and quantification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Protocol:

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 75 µm internal diameter, 15 cm length, 1.9 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

MS1 Scan: Acquire full scan mass spectra from m/z 350 to 1500.

-

MS/MS Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Acquire the fragment ion spectra in the Orbitrap or TOF analyzer.

-

-

4.2.3. Data Analysis

-

Objective: To identify the peptide sequences and quantify the abundance of the Val-Asp containing peptides.

-

Software: Proteome Discoverer, MaxQuant, or similar proteomics data analysis software.

-

Protocol:

-

Database Search: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProtKB/Swiss-Prot) with the appropriate species taxonomy.

-

Enzyme: Trypsin.

-

Precursor Mass Tolerance: 10 ppm.

-

Fragment Mass Tolerance: 0.02 Da.

-

Variable Modifications: Oxidation (M), Acetyl (Protein N-term).

-

Fixed Modifications: Carbamidomethyl (C).

-

-

Peptide Identification: Identify peptides with a high degree of confidence (e.g., a false discovery rate of <1%).

-

Quantification: For relative quantification, use label-free quantification (LFQ) based on the integrated peak areas of the precursor ions. For absolute quantification, use a stable isotope-labeled synthetic Val-Asp containing peptide as an internal standard.

-

Synthesis of Isotopically Labeled Val-Asp Standard

For absolute quantification, a synthetic peptide standard containing a stable isotope-labeled valine or aspartic acid is required. This allows for the precise measurement of the endogenous peptide concentration by comparing its MS signal to that of the known concentration of the spiked-in heavy standard. Such standards can be custom synthesized by various commercial vendors.

Valyl-Aspartate in Signaling Pathways and Drug Development

Currently, there is a lack of direct evidence implicating the Val-Asp dipeptide as a key mediator or a specific recognition motif in well-defined signaling pathways. Its role is more likely to be indirect, contributing to the structural integrity of signaling proteins or being part of a larger binding interface.

For drug development professionals, regions of proteins containing Val-Asp dipeptides could be of interest for several reasons:

-

Targets for Structure-Based Drug Design: The distinct physicochemical properties of a Val-Asp pair can create unique pockets or surfaces on a protein that could be targeted by small molecule inhibitors.

-

Modulation of Protein Stability: As the Val-Asp dipeptide can be at the interface of hydrophobic and hydrophilic regions, it may represent a point of vulnerability in protein stability. Small molecules that bind to such regions could potentially disrupt the native conformation of the protein.

-

Peptide-Based Therapeutics: Synthetic peptides containing the Val-Asp sequence could be designed to mimic or disrupt protein-protein interactions where this dipeptide is part of the binding interface.

Conclusion

The Valyl-Aspartate dipeptide is a common feature in protein sequences, although it is not recognized as a standalone functional motif. Its natural occurrence is statistically significant, and its role is likely to be in contributing to the local structural environment and electrostatic properties of proteins. For researchers, the detailed experimental protocols provided in this guide offer a robust framework for the precise identification and quantification of Val-Asp containing peptides. For drug development professionals, while not a direct signaling mediator, the unique characteristics of the Val-Asp dipeptide may present novel opportunities for therapeutic intervention by targeting protein structure and stability. Further research is warranted to fully elucidate the diverse and context-dependent roles of this seemingly simple dipeptide in the complex landscape of the proteome.

References

H-VAL-ASP-OH (Valyl-aspartic acid): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide H-VAL-ASP-OH, also known as Valyl-aspartic acid. This document collates available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Core Properties and Data

This compound is a dipeptide composed of the amino acids valine and aspartic acid. Its physicochemical properties, particularly solubility and stability, are critical considerations in various research and development applications, including drug formulation and biochemical assays.

Solubility Data

| Solvent | Temperature (°C) | Method | Predicted Solubility (g/L) | Citation |

| Water | Not Specified | ALOGPS | 9.72 | [1] |

Factors Influencing Solubility:

The solubility of peptides like this compound is influenced by several factors:

-

pH: The presence of the acidic aspartic acid residue suggests that the net charge of this compound is pH-dependent. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. In more acidic or basic solutions, the peptide will carry a net positive or negative charge, respectively, which generally enhances solubility in aqueous media. For peptides containing acidic residues, solubility is often increased in basic buffers.

-

Amino Acid Composition: The combination of a hydrophobic amino acid (valine) and a hydrophilic, acidic amino acid (aspartic acid) gives this compound an amphipathic character.

-

Temperature: Generally, the solubility of peptides in aqueous solutions increases with temperature.[2]

-

Co-solvents and Salts: The addition of organic co-solvents (e.g., DMSO, ethanol) or salts can either increase or decrease solubility depending on the nature of the solute and solvent system.

Stability Profile

Quantitative stability data, such as the half-life of this compound under specific conditions, is not extensively documented. However, the stability of peptides is known to be influenced by several factors, and the presence of an aspartic acid residue introduces specific degradation pathways.

Key Factors Affecting Stability:

-

pH: Peptide bonds are susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Peptides are generally most stable in a mildly acidic to neutral pH range.[3]

-

Temperature: Higher temperatures accelerate chemical degradation reactions, including hydrolysis and oxidation. For long-term storage, peptides should be kept at low temperatures, such as -20°C.[3]

-

Enzymatic Degradation: In biological systems, peptides can be rapidly degraded by proteases and peptidases.

-

Oxidation: Certain amino acid residues are prone to oxidation, which can be mitigated by storing peptides under an inert atmosphere.

Degradation Pathways Involving Aspartic Acid:

Peptides containing aspartic acid are particularly susceptible to specific non-enzymatic degradation reactions:

-

Aspartimide Formation: The side chain carboxyl group of aspartic acid can attack the backbone amide bond of the following amino acid, forming a cyclic succinimide intermediate (aspartimide). This is a common degradation pathway, especially when the following amino acid is small, such as glycine or serine.

-

Isomerization: The aspartimide intermediate can subsequently hydrolyze to form either the original L-aspartyl peptide or an L-isoaspartyl peptide, where the peptide bond is formed with the beta-carboxyl group of the aspartic acid side chain. This isomerization can alter the peptide's conformation and biological activity.

-

Peptide Bond Cleavage: The formation of the aspartimide intermediate can also lead to the cleavage of the peptide backbone.

Experimental Protocols

This section details generalized experimental methodologies for determining the solubility and stability of this compound. These protocols are based on standard practices for peptide analysis and can be adapted to specific research needs.

Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (lyophilized powder)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Analytical balance

-

Lyophilizer (optional)

Procedure:

-

Sample Preparation: Add an excess amount of lyophilized this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached. This may take 24-72 hours.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a precise volume of the clear supernatant.

-

Solvent Evaporation: Weigh a clean, dry container. Transfer the collected supernatant to this container and remove the solvent. This can be done by lyophilization or evaporation under a stream of nitrogen.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved peptide by the volume of the supernatant collected.

Stability Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for assessing the degradation of this compound over time and under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) - Mobile Phase A

-

Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) - Mobile Phase B

-

pH meter

-

Incubators set to various temperatures

Method Development (General Approach):

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point for peptide analysis. A gradient elution using water and acetonitrile with an ion-pairing agent like TFA is typically effective.

-

Gradient Optimization: Develop a gradient that provides good resolution between the intact this compound peak and any potential degradation products. A shallow gradient is often necessary to separate closely related species.

-

Detection: Monitor the elution profile at a wavelength where the peptide bond absorbs, typically around 210-220 nm.

Forced Degradation Study Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, including:

-

Acidic pH: Adjust the pH to ~2-3 with a suitable acid.

-

Neutral pH: Use a buffer at pH ~7.

-

Basic pH: Adjust the pH to ~9-10 with a suitable base.

-

Elevated Temperature: Incubate samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Oxidative Stress: Add a low concentration of hydrogen peroxide.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each stress condition.

-

HPLC Analysis: Analyze each aliquot by the developed HPLC method.

-

Data Analysis: Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products. The stability is often reported as the percentage of the initial peptide remaining at each time point. The half-life (t½) under each condition can be calculated from the degradation kinetics.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Caption: Workflow for Stability Analysis using HPLC.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Valyl-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Aspartate (Val-Asp), a dipeptide composed of the amino acids valine and aspartic acid, is a molecule of interest in various scientific disciplines, including biochemistry and pharmaceutical sciences. As a fundamental building block of larger polypeptides and proteins, and a potential bioactive molecule in its own right, a thorough understanding of its physicochemical properties is paramount for research and development. This technical guide provides a detailed overview of the core physicochemical characteristics of Valyl-Aspartate, outlines the experimental methodologies for their determination, and presents logical workflows and molecular behaviors through specialized diagrams.

Core Physicochemical Characteristics

The physicochemical properties of Valyl-Aspartate are crucial for predicting its behavior in biological systems, formulating it into stable products, and designing analytical methods for its quantification. The following table summarizes key quantitative data for this dipeptide. It is important to note that while some properties have been computationally predicted, experimentally determined values for this specific dipeptide are not extensively available in public literature.

| Property | Value | Source Type | Reference |

| Molecular Formula | C9H16N2O5 | Database | [1] |

| Molecular Weight | 232.23 g/mol | Computed | [1] |

| LogP (Octanol-Water Partition Coefficient) | -3.47 | Extrapolated | N/A |

| Predicted Water Solubility | 9.72 g/L | Predicted | [2] |

| Predicted pKa (Strongest Acidic) | 3.47 | Predicted | [2] |

| Predicted pKa (Strongest Basic) | 8.51 | Predicted | [2] |

| Isoelectric Point (pI) | Not Experimentally Determined | - | - |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of Valyl-Aspartate requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring key parameters.

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of the ionizable groups in Valyl-Aspartate (the α-carboxyl group, the α-amino group, and the side-chain carboxyl group of the aspartate residue) can be determined using potentiometric titration.

Methodology:

-

Sample Preparation: A solution of Valyl-Aspartate of a known concentration (e.g., 10 mM) is prepared in deionized water. The initial pH of the solution is adjusted to a low value (e.g., pH 2.0) with a strong acid like 1 M HCl to ensure all ionizable groups are fully protonated.

-

Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25 °C) and continuously stirred. A calibrated pH electrode is immersed in the solution to monitor the pH.

-

Titration Process: A standardized solution of a strong base, typically 0.1 M NaOH, is incrementally added to the dipeptide solution. After each addition, the solution is allowed to equilibrate, and the stable pH reading is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve. The second-derivative plot of the titration curve can be used for a more precise determination of the equivalence points.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For Valyl-Aspartate, this can be experimentally determined using isoelectric focusing.

Methodology:

-

Sample Preparation: The Valyl-Aspartate sample is dissolved in a sample buffer compatible with the IEF system.

-

pH Gradient Gel Preparation: A stable pH gradient is established in a polyacrylamide or agarose gel. This can be achieved using carrier ampholytes or immobilized pH gradient (IPG) strips.

-

Sample Application: The sample is applied to the IEF gel.

-

Focusing: An electric field is applied across the gel. The Valyl-Aspartate molecules will migrate through the pH gradient towards the electrode with the opposite charge. This migration ceases when a molecule reaches the point in the pH gradient that corresponds to its pI, as its net charge becomes zero.

-

Detection and pI Determination: After focusing, the position of the Valyl-Aspartate band in the gel is determined. The pI is then identified by comparing its position to that of known pI markers run on the same gel.

Determination of Solubility by UV/Vis Spectrophotometry

The solubility of Valyl-Aspartate in various solvents and at different pH values and temperatures can be determined using UV/Vis spectrophotometry, a technique that measures the absorbance of light by a solution.

Methodology:

-

Saturated Solution Preparation: An excess amount of solid Valyl-Aspartate is added to the solvent of interest (e.g., water, buffer solutions of different pH) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached, ensuring the solution is saturated.

-

Sample Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. A precise volume of the clear supernatant is then diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at a predetermined wavelength (λmax) where Valyl-Aspartate exhibits maximum absorbance. The λmax can be determined by scanning a solution of the dipeptide across a range of UV wavelengths.

-

Concentration Calculation: Using a previously established calibration curve (a plot of absorbance versus known concentrations of Valyl-Aspartate), the concentration of the dipeptide in the diluted sample is determined.

-

Solubility Calculation: The solubility of Valyl-Aspartate in the original saturated solution is then calculated by taking into account the dilution factor. This process can be repeated at different temperatures and pH values to determine the solubility profile.

Determination of Stability by High-Performance Liquid Chromatography (HPLC)

The stability of Valyl-Aspartate, particularly its susceptibility to hydrolysis of the peptide bond, can be assessed using stability-indicating HPLC methods.

Methodology:

-

Forced Degradation Studies: Solutions of Valyl-Aspartate are subjected to various stress conditions, such as acidic and basic hydrolysis, oxidation, and thermal stress, to induce degradation.

-

HPLC Method Development: A reversed-phase HPLC (RP-HPLC) method is developed to separate the intact Valyl-Aspartate from its potential degradation products. This typically involves optimizing the mobile phase composition (e.g., acetonitrile/water gradient with an ion-pairing agent like trifluoroacetic acid), column type (e.g., C18), flow rate, and detection wavelength (typically around 214 nm for the peptide bond).

-

Analysis of Stressed Samples: The stressed samples are injected into the HPLC system. The resulting chromatograms will show peaks corresponding to the intact dipeptide and any degradation products.

-

Stability Assessment: The stability of Valyl-Aspartate is evaluated by monitoring the decrease in the peak area of the intact dipeptide and the appearance and increase in the peak areas of the degradation products over time under the different stress conditions. The method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the analyte in the presence of its degradation products.